

Application Notes and Protocols: 4-(1H-pyrazol-4-yl)aniline in Organic Synthesis

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Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)aniline

Cat. No.: B177311

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-(1H-pyrazol-4-yl)aniline** as a versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors. Detailed protocols for key synthetic transformations and data on the biological activity of derived compounds are presented to facilitate its application in drug discovery and development.

Introduction

4-(1H-pyrazol-4-yl)aniline is a key heterocyclic building block featuring a reactive aniline moiety and a pyrazole ring. This unique combination makes it an excellent starting material for the synthesis of a diverse range of compounds with significant pharmacological potential. The pyrazole nucleus is a well-established pharmacophore in numerous approved drugs, particularly in the area of oncology, due to its ability to form crucial hydrogen bond interactions with kinase hinge regions. The aniline group provides a convenient handle for various synthetic modifications, including amide bond formation and cross-coupling reactions, allowing for the exploration of extensive chemical space.

This document outlines the application of **4-(1H-pyrazol-4-yl)aniline** in the synthesis of potent kinase inhibitors, specifically targeting Cyclin-Dependent Kinases (CDKs) and the PI3K/Akt signaling pathway, both of which are critical in cancer progression.

Synthetic Applications and Protocols

4-(1H-pyrazol-4-yl)aniline serves as a versatile scaffold for the introduction of diverse functionalities through common organic reactions. Two of the most powerful methods for its elaboration are amide coupling and Suzuki cross-coupling reactions.

Amide Bond Formation

The aniline functionality of **4-(1H-pyrazol-4-yl)aniline** can be readily acylated with a variety of carboxylic acids to generate a library of amide derivatives. These amides can be further elaborated or screened for biological activity.

Experimental Protocol: General Procedure for Amide Coupling

A convenient protocol for the formation of amide bonds with electron-deficient anilines, such as **4-(1H-pyrazol-4-yl)aniline**, involves the use of EDC and DMAP with a catalytic amount of HOBt.^[1]

- To a stirred solution of **4-(1H-pyrazol-4-yl)aniline** (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.2 eq).
- To this mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 4-dimethylaminopyridine (DMAP) (1.0 eq), and a catalytic amount of hydroxybenzotriazole (HOBt) (0.1 eq).
- The resulting mixture is stirred at room temperature for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide product.

Suzuki Cross-Coupling Reactions

The pyrazole ring can be functionalized prior to or after coupling with the aniline moiety. For derivatives where a halogen is present on the pyrazole or aniline ring, Suzuki cross-coupling provides an efficient method for the formation of C-C bonds with various aryl or heteroaryl boronic acids. This reaction is instrumental in building the complex molecular architectures often required for potent kinase inhibition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of aryl halides with boronic acids and can be applied to derivatives of **4-(1H-pyrazol-4-yl)aniline**.^{[2][3]}

- In a reaction vessel, combine the halogenated **4-(1H-pyrazol-4-yl)aniline** derivative (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
- Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like XPhos Pd G2 (0.02 eq) with a corresponding ligand.
- The vessel is purged with an inert gas (e.g., argon or nitrogen).
- A degassed solvent mixture, such as 1,4-dioxane/water or ethanol/water, is added.
- The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.
- After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired biaryl compound.

Application in Kinase Inhibitor Synthesis

The structural motifs derived from **4-(1H-pyrazol-4-yl)aniline** are prominently featured in the design of inhibitors for several important kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

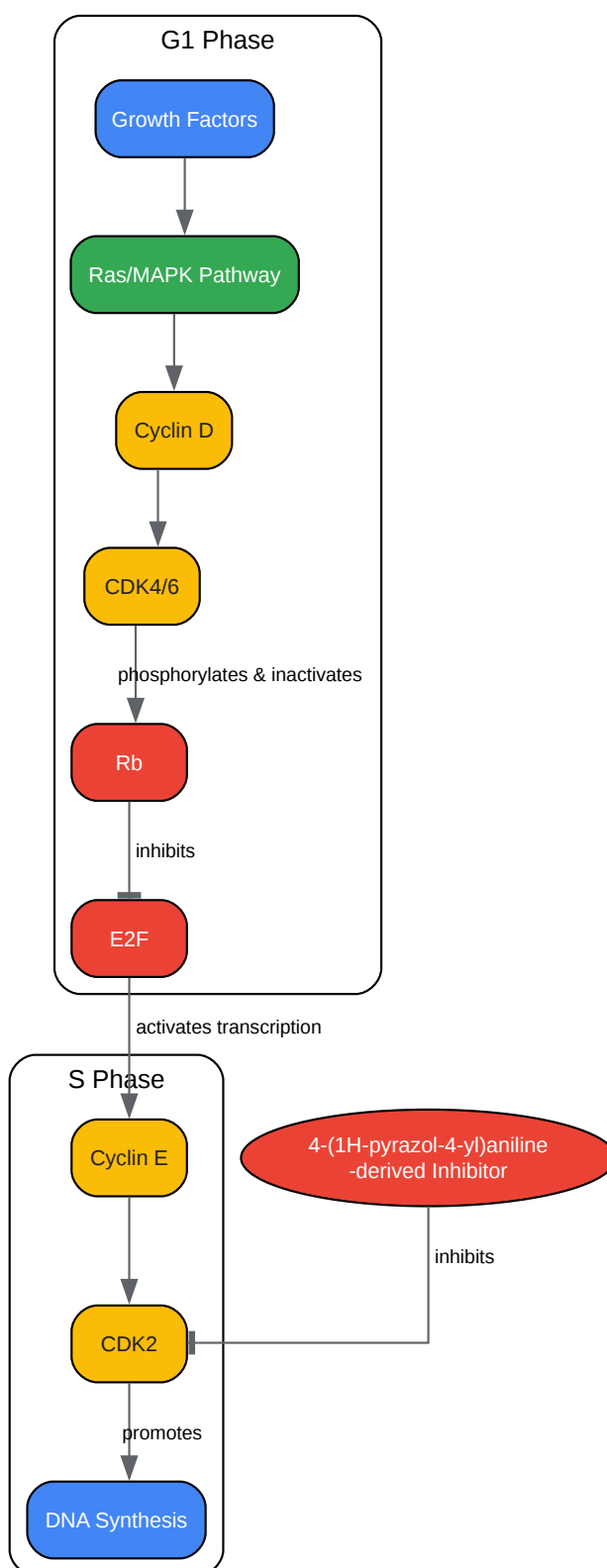
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] **4-(1H-pyrazol-4-yl)aniline** derivatives have been successfully employed to generate potent CDK inhibitors. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown high potency against CDK2.[5][6]

Quantitative Data: In Vitro Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs

Compound	Target	K _i (μM)[5][6]	GI ₅₀ against A2780 (μM)[6]
14	CDK2/cyclin E	0.007	-
CDK5/p25	0.003	-	
15	CDK2/cyclin E	0.005	0.158
23	CDK2/cyclin E	0.090	7.350

Signaling Pathway: CDK2 in Cell Cycle Progression

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and how inhibitors derived from **4-(1H-pyrazol-4-yl)aniline** can block this process, leading to cell cycle arrest.

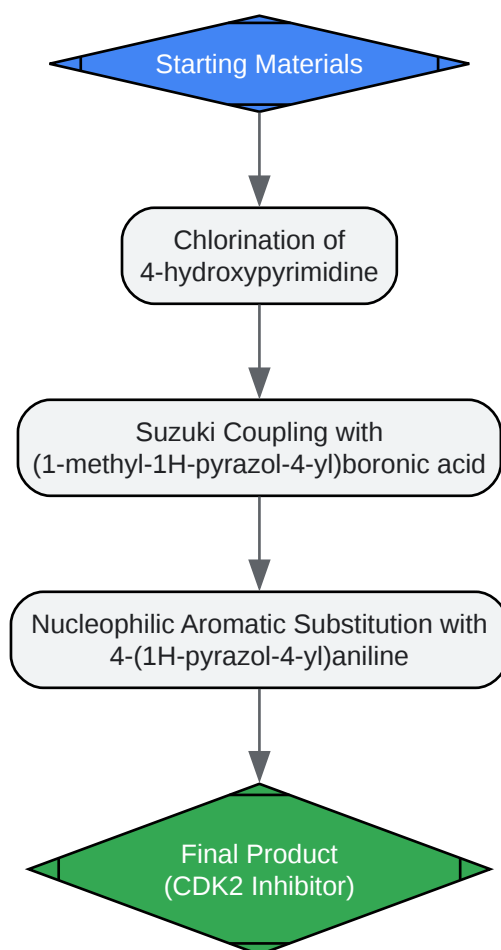


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CDK2 signaling pathway and point of inhibition.

Experimental Workflow: Synthesis of CDK2 Inhibitors

The following workflow outlines the general synthetic strategy for preparing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitors.



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Synthetic workflow for CDK2 inhibitors.

PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Pyrazole-based compounds have been identified as inhibitors of this pathway.^{[7][8]}

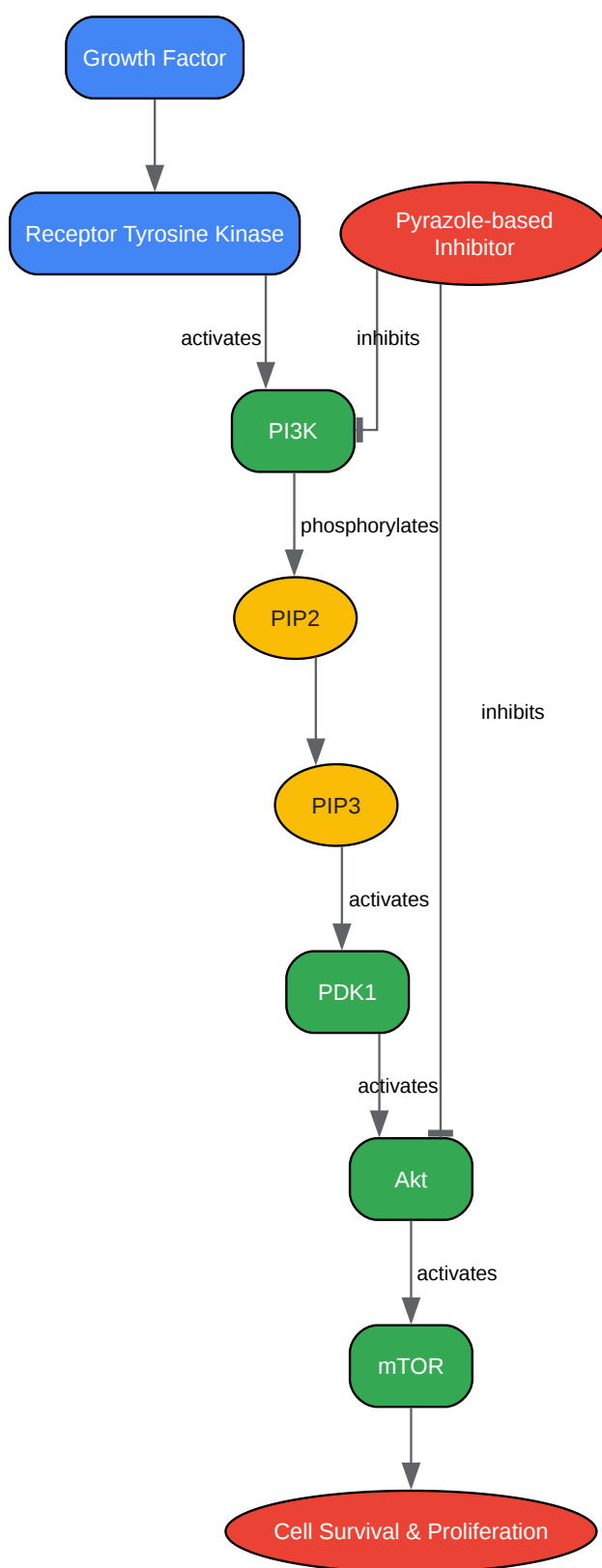
Quantitative Data: In Vitro Activity of Pyrazolinone Chalcones against PI3K/Akt

While not directly derived from **4-(1H-pyrazol-4-yl)aniline**, the following data on pyrazolinone chalcones demonstrates the potential of the pyrazole scaffold in targeting the PI3K/Akt pathway.[\[7\]](#)

Compound	Target	Binding Energy (kcal/mol) [7]	IC ₅₀ against Caco-2 (μM) [7]
6b	PI3K	-11.1	23.34 ± 0.14
Akt	-10.7		

Signaling Pathway: PI3K/Akt Pathway and Inhibition

This diagram shows the PI3K/Akt signaling cascade and the points of inhibition by pyrazole-based inhibitors.



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PI3K/Akt signaling pathway and points of inhibition.

Conclusion

4-(1H-pyrazol-4-yl)aniline is a highly valuable and versatile building block for the synthesis of novel bioactive molecules, particularly in the field of kinase inhibitor discovery. Its straightforward functionalization via amide coupling and Suzuki reactions allows for the rapid generation of diverse compound libraries. The demonstrated success in targeting key cancer-related pathways such as CDK and PI3K/Akt underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented herein provide a solid foundation for the further exploration and utilization of this promising scaffold in medicinal chemistry.

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